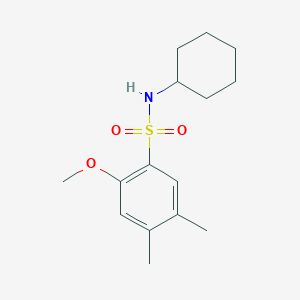
N-cyclohexyl-2-methoxy-4,5-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-2-methoxy-4,5-dimethylbenzenesulfonamide, also known as S-Methylisothiourea sulfate (SMT), is a chemical compound that has been studied for its various applications in scientific research. This compound has been found to have potential as a therapeutic agent for various diseases due to its unique chemical properties.
Applications De Recherche Scientifique
N-cyclohexyl-2-methoxy-4,5-dimethylbenzenesulfonamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been found to have anti-inflammatory, anti-tumor, and neuroprotective properties. In addition, this compound has been studied for its potential use in treating Parkinson's disease, Alzheimer's disease, and Huntington's disease.
Mécanisme D'action
The mechanism of action of N-cyclohexyl-2-methoxy-4,5-dimethylbenzenesulfonamide is not fully understood. However, it has been found to inhibit the activity of inducible nitric oxide synthase (iNOS), an enzyme that produces nitric oxide (NO) in response to inflammation. By inhibiting iNOS, this compound reduces the production of NO, which is a key mediator of inflammation. In addition, N-cyclohexyl-2-methoxy-4,5-dimethylbenzenesulfonamide has been found to inhibit the activity of poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme that plays a role in DNA repair. By inhibiting PARP-1, this compound can induce cell death in cancer cells.
Biochemical and Physiological Effects
N-cyclohexyl-2-methoxy-4,5-dimethylbenzenesulfonamide has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of NO. In addition, this compound has been found to induce cell death in cancer cells by inhibiting the activity of PARP-1. Furthermore, N-cyclohexyl-2-methoxy-4,5-dimethylbenzenesulfonamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-cyclohexyl-2-methoxy-4,5-dimethylbenzenesulfonamide in lab experiments is its well-established synthesis method. This compound is readily available and can be synthesized in large quantities. In addition, this compound has been extensively studied and its properties are well-known. However, one limitation of using N-cyclohexyl-2-methoxy-4,5-dimethylbenzenesulfonamide is its potential toxicity. This compound has been found to be toxic to some cell types and caution should be taken when using it in lab experiments.
Orientations Futures
There are several future directions for the study of N-cyclohexyl-2-methoxy-4,5-dimethylbenzenesulfonamide. One potential direction is the development of new therapeutic applications for this compound. It has been found to have potential as a therapeutic agent for various diseases and further studies could lead to the development of new treatments. Another potential direction is the study of the mechanism of action of this compound. Although the mechanism of action is not fully understood, further studies could lead to a better understanding of how this compound works. Finally, the study of the toxicity of N-cyclohexyl-2-methoxy-4,5-dimethylbenzenesulfonamide is an important future direction. Understanding the toxicity of this compound could lead to the development of safer treatments.
Méthodes De Synthèse
The synthesis of N-cyclohexyl-2-methoxy-4,5-dimethylbenzenesulfonamide involves the reaction of cyclohexylamine with 4,5-dimethyl-2-nitrophenol to form the corresponding amine. This amine is then reacted with methanesulfonyl chloride to yield the desired product, N-cyclohexyl-2-methoxy-4,5-dimethylbenzenesulfonamide. The synthesis of this compound has been well-established and is commonly used in scientific research.
Propriétés
IUPAC Name |
N-cyclohexyl-2-methoxy-4,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3S/c1-11-9-14(19-3)15(10-12(11)2)20(17,18)16-13-7-5-4-6-8-13/h9-10,13,16H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRCRDZGWYGWQGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2CCCCC2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



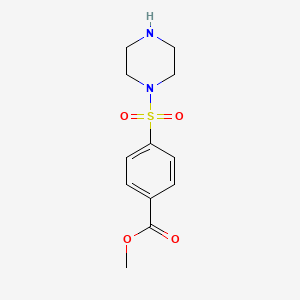
![2-[3-({3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}methyl)azetidin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2946431.png)
![2-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-4-methyl-1,3-thiazole](/img/structure/B2946433.png)
![4-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2946434.png)

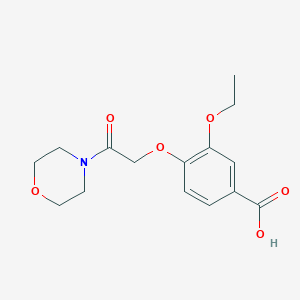


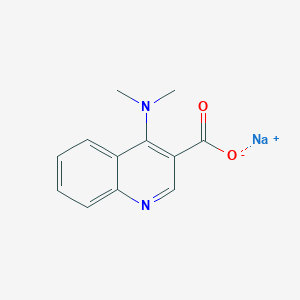

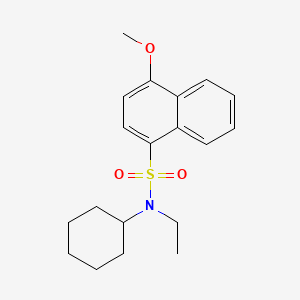
![Methyl 3-[(1,2,3-thiadiazol-4-ylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B2946448.png)